Cas no 893609-23-9 ({[2-(Benzyloxy)phenyl]methyl}(butyl)amine)

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine structure
893609-23-9 structure
Product Name:{[2-(Benzyloxy)phenyl]methyl}(butyl)amine
CAS No:893609-23-9
MF:C18H23NO
MW:269.381325006485
CID:4718769
Update Time:2025-07-20

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine Chemical and Physical Properties

Names and Identifiers

    • {[2-(Benzyloxy)phenyl]methyl}(butyl)amine
    • N-[(2-phenylmethoxyphenyl)methyl]butan-1-amine
    • Inchi: 1S/C18H23NO/c1-2-3-13-19-14-17-11-7-8-12-18(17)20-15-16-9-5-4-6-10-16/h4-12,19H,2-3,13-15H2,1H3
    • InChI Key: RNGFGWHWEQETPE-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC=CC=1CNCCCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 238
  • XLogP3: 3.2
  • Topological Polar Surface Area: 21.3

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine Pricemore >>

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Additional information on {[2-(Benzyloxy)phenyl]methyl}(butyl)amine

Comprehensive Overview of {[2-(Benzyloxy)phenyl]methyl}(butyl)amine (CAS No. 893609-23-9)

The compound {[2-(Benzyloxy)phenyl]methyl}(butyl)amine (CAS No. 893609-23-9) is a specialized organic amine with a unique structural framework. Its molecular structure combines a benzyloxy-substituted phenyl ring with a butylamine moiety, making it a subject of interest in pharmaceutical and agrochemical research. The presence of both benzyloxy and butylamine groups contributes to its potential applications in drug discovery and material science. Researchers are increasingly exploring its role as a building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.

In recent years, the demand for custom synthesis and high-purity amines like {[2-(Benzyloxy)phenyl]methyl}(butyl)amine has surged, driven by advancements in medicinal chemistry and catalysis. This compound's versatility is evident in its ability to participate in reductive amination and cross-coupling reactions, which are critical for creating biologically active compounds. Its CAS No. 893609-23-9 is frequently searched in academic and industrial databases, reflecting its growing relevance in R&D pipelines.

One of the key trends in organic chemistry is the focus on sustainable synthesis and green chemistry. {[2-(Benzyloxy)phenyl]methyl}(butyl)amine aligns with these priorities, as researchers explore eco-friendly methods for its production. Questions like "How to synthesize {[2-(Benzyloxy)phenyl]methyl}(butyl)amine efficiently?" or "What are the applications of CAS 893609-23-9 in drug development?" are commonly encountered in search engines, highlighting user interest in both its synthetic pathways and functional properties.

The compound's physicochemical properties, such as solubility and stability, are also under scrutiny. For instance, its lipophilic nature makes it a candidate for drug delivery systems, particularly in formulations requiring enhanced bioavailability. Additionally, its benzyl-protected phenol group offers selective deprotection opportunities, a feature valued in multi-step synthesis. These attributes contribute to its prominence in patent literature and academic publications.

From a commercial perspective, {[2-(Benzyloxy)phenyl]methyl}(butyl)amine is often listed by chemical suppliers as a research-grade material. Its pricing and availability are influenced by factors like scale-up challenges and regulatory compliance. Users frequently search for "suppliers of CAS 893609-23-9" or "technical data sheets for {[2-(Benzyloxy)phenyl]methyl}(butyl)amine," underscoring the need for reliable sourcing and detailed documentation.

In conclusion, {[2-(Benzyloxy)phenyl]methyl}(butyl)amine (CAS No. 893609-23-9) represents a compelling case study in modern organic chemistry. Its structural features, coupled with its applicability in drug design and material innovation, position it as a valuable asset for researchers. As the scientific community continues to prioritize molecular diversity and sustainable practices, this compound is likely to remain a focal point in both theoretical and applied studies.

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